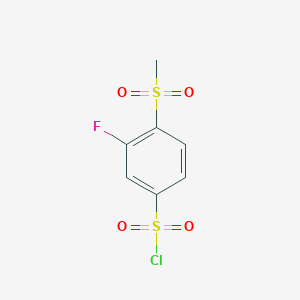

![molecular formula C12H7BrN2O B1376255 2-(4-溴苯基)恶唑并[4,5-C]吡啶 CAS No. 934331-04-1](/img/structure/B1376255.png)

2-(4-溴苯基)恶唑并[4,5-C]吡啶

描述

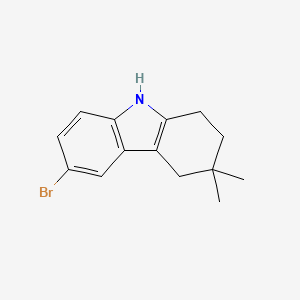

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .

科学研究应用

药理学研究

恶唑并[4,5-C]吡啶衍生物已知可作为针对各种分子靶标的活性化合物的药效团和结构单元。它们已被确定为有效的激酶抑制剂,并已显示出对VEGFR-2(血管内皮生长因子受体 2)、EDG-1(内皮分化基因-1)和ACC2(乙酰辅酶A羧化酶 2)蛋白等靶标具有活性。 这些化合物还表现出免疫抑制和抗病毒特性 .

新型化合物合成

恶唑并[4,5-C]吡啶骨架在合成化学中被用来创造具有潜在生物活性的新型化合物。 例如,5-氨基-4-氰基-1,3-恶唑可以与甲酰胺和尿素等各种试剂缩合,得到新的恶唑并[4,5-d]嘧啶 .

抗菌剂

2-(苯基)恶唑并[4,5-b]吡啶衍生物已通过标准方法(如双倍稀释法)对细菌菌株进行了测试。 这些研究有助于确定最小抑菌浓度 (MIC) 以及这些化合物作为抗菌剂的潜力 .

电荷转移研究

恶唑并[4,5-b]吡啶衍生物已被研究用于其激发态分子内电荷转移特性。 这项研究对于理解这些化合物的电子行为至关重要,这对于设计用于电子应用的材料至关重要 .

安全和危害

作用机制

- In vitro studies have shown that this compound exhibits good activity against methicillin-resistant Staphylococcus aureus (S. aureus) , a bacterium responsible for hospital-acquired infections .

- Additionally, it was docked against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). Compounds 3d, 3g, and 3h demonstrated significant antibacterial activity compared to standard control drugs (ampicillin and streptomycin) .

Target of Action

属性

IUPAC Name |

2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAGYMBRQDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

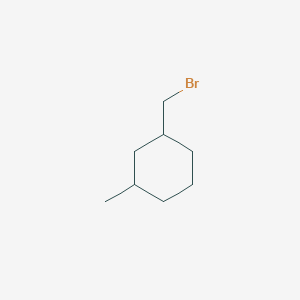

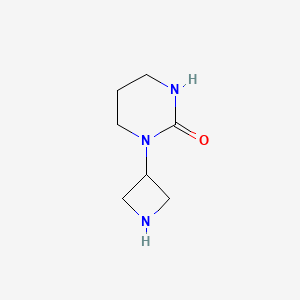

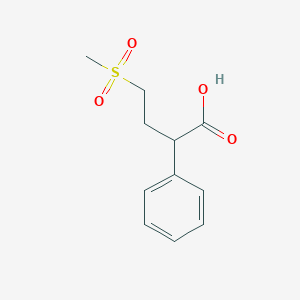

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)

![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

amine](/img/structure/B1376191.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)